molecular formula C16H25NO2 B4959975 1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine

Cat. No.: B4959975
M. Wt: 263.37 g/mol
InChI Key: RZECIYMYXVBWHE-UHFFFAOYSA-N
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Description

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine is an organic compound with the molecular formula C14H21NO It is characterized by the presence of a pyrrolidine ring attached to a 2,5-dimethylphenoxy group through an ethoxyethyl chain

Properties

IUPAC Name

1-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-14-5-6-15(2)16(13-14)19-12-11-18-10-9-17-7-3-4-8-17/h5-6,13H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZECIYMYXVBWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenol and 2-chloroethanol.

    Etherification: 2,5-dimethylphenol is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(2,5-dimethylphenoxy)ethanol.

    Alkylation: The resulting 2-(2,5-dimethylphenoxy)ethanol is then reacted with 2-chloroethylpyrrolidine in the presence of a base to form this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium boroh

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